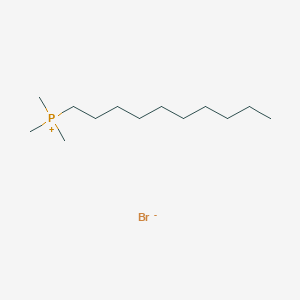

Decyl(trimethyl)phosphanium bromide

Descripción

Decyl(trimethyl)phosphanium bromide (C13H30P<sup>+</sup>Br<sup>−</sup>) is a quaternary phosphonium salt featuring a decyl chain (10-carbon alkyl group) attached to a phosphorus atom substituted with three methyl groups and a bromide counterion. Its structure combines lipophilicity from the alkyl chain with the cationic charge of the phosphonium center, making it useful in surfactant applications, antimicrobial agents, and mitochondrial-targeting drug delivery systems .

Applications: Phosphonium salts are valued for their stability under harsh conditions compared to ammonium analogs, with applications spanning biocides, phase-transfer catalysts, and mitochondrial-targeted therapeutics .

Propiedades

Número CAS |

63635-49-4 |

|---|---|

Fórmula molecular |

C13H30BrP |

Peso molecular |

297.25 g/mol |

Nombre IUPAC |

decyl(trimethyl)phosphanium;bromide |

InChI |

InChI=1S/C13H30P.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

DGNHDBUVMYPHPP-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCC[P+](C)(C)C.[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decyl(trimethyl)phosphanium bromide can be synthesized through the reaction of decyl bromide with trimethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion. The general reaction is as follows:

C10H21Br+P(CH3)3→C10H21P(CH3)3Br

Industrial Production Methods: In industrial settings, the production of decyl(trimethyl)phosphanium bromide involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Types of Reactions:

Oxidation: Decyl(trimethyl)phosphanium bromide can undergo oxidation reactions, where the phosphonium center is oxidized to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to yield phosphines.

Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or alkoxides are typically employed.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts.

Aplicaciones Científicas De Investigación

Decyl(trimethyl)phosphanium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

Biology: The compound has been studied for its potential antimicrobial properties and its ability to disrupt biofilms.

Medicine: Research is ongoing into its use as a mitochondrial-targeted drug, leveraging its ability to bind to the mitochondrial matrix.

Industry: It is employed in the extraction and separation processes, particularly in the removal of sulfur compounds from crude oil

Mecanismo De Acción

The mechanism by which decyl(trimethyl)phosphanium bromide exerts its effects is primarily through its interaction with cellular membranes. The lipophilic nature of the decyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. In mitochondrial-targeted applications, it binds to the mitochondrial matrix by inserting into the inner membrane, affecting mitochondrial function and inducing apoptosis in targeted cells .

Comparación Con Compuestos Similares

Quaternary Ammonium Analogs: Decyl Trimethyl Ammonium Bromide

Structural Differences : Replacing the phosphorus atom with nitrogen yields decyl trimethyl ammonium bromide (C13H30N<sup>+</sup>Br<sup>−</sup>). While both compounds share a decyl chain and cationic charge, the phosphonium center in Decyl(trimethyl)phosphanium bromide confers greater thermal and chemical stability due to phosphorus' lower electronegativity and larger atomic radius .

Physicochemical Properties :

| Property | Decyl(trimethyl)phosphanium Bromide | Decyl Trimethyl Ammonium Bromide |

|---|---|---|

| Molecular Weight (g/mol) | 295.25 | 280.29 |

| Critical Micelle Conc. | Likely lower (higher lipophilicity) | Higher |

| Thermal Stability | >200°C | ~150°C (decomposition) |

Other Quaternary Phosphonium Salts

(Dec-1-yl)(triphenyl)phosphonium Bromide

Structural Features : This compound (C28H34P<sup>+</sup>Br<sup>−</sup>) substitutes the three methyl groups in Decyl(trimethyl)phosphanium bromide with bulkier phenyl rings.

Key Differences :

- Lipophilicity : Triphenyl groups increase hydrophobicity, reducing water solubility but enhancing membrane interaction .

- Applications : Used in mitochondrial-targeted anticancer agents due to its ability to penetrate lipid bilayers and disrupt mitochondrial function .

Tetraphenylphosphonium Bromide

Structure : Four phenyl groups attached to phosphorus (C24H20P<sup>+</sup>Br<sup>−</sup>).

Comparison :

- Charge Delocalization : The aromatic rings stabilize the cationic charge, reducing reactivity compared to alkyl-substituted phosphonium salts .

- Applications : Primarily used as a phase-transfer catalyst or ion transporter in electrochemical studies .

Ethyltriphenylphosphonium Bromide

Structure : Shorter ethyl chain (C20H20P<sup>+</sup>Br<sup>−</sup>).

Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.